Cas no 1126721-82-1 (Sunitinib-d)

Sunitinib-d is a deuterated analog of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The incorporation of deuterium atoms in place of hydrogen at specific positions enhances the compound's metabolic stability, potentially reducing the formation of reactive metabolites and improving pharmacokinetic profiles. This modification may lead to a prolonged half-life and more consistent plasma concentrations, offering advantages in preclinical and clinical research applications. Sunitinib-d is particularly valuable as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of Sunitinib and its metabolites. Its high chemical purity and isotopic enrichment make it a reliable tool for drug metabolism and pharmacokinetic studies, supporting robust analytical methodologies.
Sunitinib-d structure
Sunitinib-d structure
Product name:Sunitinib-d
CAS No:1126721-82-1
MF:C22H17D10N4O2F
MW:408.535
CID:1067010
PubChem ID:25214491

Sunitinib-d Chemical and Physical Properties

Names and Identifiers

    • [2H10]-Sunitinib
    • Sunitinib-d10
    • N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • Sunitinib d10
    • Sutent-d10
    • Sunitinib-d
    • ARD166034D10
    • N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • 1126721-82-1
    • MS-27026
    • BVB72182
    • CS-0019845
    • DTXSID00649135
    • HY-10255AS
    • N-[2-(Diethyl-d10)aminoethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; Sutent-d10; SU-11248-d10;
    • DA-67859
    • 1ST166034D10
    • G13640
    • AKOS040739458
    • Inchi: InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2
    • InChI Key: WINHZLLDWRZWRT-BLSNYXODSA-N
    • SMILES: CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Computed Properties

  • Exact Mass: 408.274572g/mol
  • Surface Charge: 0
  • XLogP3: 2.6
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 408.274572g/mol
  • Monoisotopic Mass: 408.274572g/mol
  • Topological Polar Surface Area: 77.2Ų
  • Heavy Atom Count: 29
  • Complexity: 636
  • Isotope Atom Count: 10
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 220-222°C
  • Stability/Shelf Life: Light and Temperature Sensitive
  • PSA: 84.21000
  • LogP: 3.99480

Sunitinib-d Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-10255AS-5mg
Sunitinib-d
1126721-82-1 99.89%
5mg
¥6900 2024-07-20
TRC
S820002-1mg
Sunitinib-d10
1126721-82-1
1mg
$ 148.00 2023-09-06
TRC
S820002-25mg
Sunitinib-d10
1126721-82-1
25mg
$2589.00 2023-05-17
ChemScence
CS-0019845-1mg
Sunitinib-d10
1126721-82-1 99.89%
1mg
$220.0 2022-04-28
1PlusChem
1P01CD13-5mg
Sunitinib-d10
1126721-82-1 ≥99% deuterated forms (d1-d10)
5mg
$822.00 2023-12-26
1PlusChem
1P01CD13-1mg
Sunitinib-d10
1126721-82-1 99%
1mg
$758.00 2023-12-26
eNovation Chemicals LLC
Y1241754-1mg
Sunitinib-d10
1126721-82-1 99%
1mg
$465 2025-02-27
eNovation Chemicals LLC
Y1241754-1mg
Sunitinib-d10
1126721-82-1 99%
1mg
$465 2025-02-27
MedChemExpress
HY-10255AS-1mg
Sunitinib-d
1126721-82-1 99.89%
1mg
¥2300 2024-07-20
TRC
S820002-5mg
Sunitinib-d10
1126721-82-1
5mg
$ 695.00 2023-09-06

Sunitinib-d Related Literature

Additional information on Sunitinib-d

Sunitinib-d: A Comprehensive Overview

Sunitinib-d, also known by its CAS number 1126721-82-1, is a derivative of sunitinib, a well-known tyrosine kinase inhibitor (TKI) with significant applications in oncology. Sunitinib itself has been widely studied and utilized in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The "d" in Sunitinib-d typically denotes a specific isotopologue or derivative, often used in research or specialized therapeutic contexts. This compound has garnered attention due to its potential to enhance the efficacy of cancer treatments while minimizing adverse effects.

The structural modification in Sunitinib-d introduces unique properties that differentiate it from the parent compound. Recent studies have explored the pharmacokinetics and pharmacodynamics of Sunitinib-d, revealing improved bioavailability and targeted delivery mechanisms. These advancements are particularly promising for patients with refractory cancers, where traditional therapies have shown limited success. Researchers have also investigated the compound's ability to inhibit multiple signaling pathways simultaneously, which could lead to more comprehensive anti-tumor responses.

One of the most significant breakthroughs involving Sunitinib-d is its role in combination therapies. By integrating Sunitinib-d with other targeted agents or immunotherapies, oncologists aim to overcome drug resistance and enhance treatment outcomes. For instance, a 2023 clinical trial published in Nature Medicine demonstrated that combining Sunitinib-d with checkpoint inhibitors significantly improved progression-free survival rates in patients with advanced RCC. This synergy highlights the potential of Sunitinib-d as a cornerstone in multi-modal cancer therapies.

Another area of active research is the optimization of dosing regimens for Sunitinib-d. Traditional dosing schedules for sunitinib often involve intermittent administration to mitigate side effects such as fatigue and gastrointestinal disturbances. However, recent studies suggest that continuous low-dose administration of Sunitinib-d may achieve similar therapeutic benefits with reduced toxicity. This approach is particularly relevant for elderly patients or those with comorbidities who may not tolerate higher doses.

The development of Sunitinib-d has also been driven by advancements in computational chemistry and predictive modeling. Scientists have employed machine learning algorithms to identify optimal structural modifications that enhance the compound's selectivity and stability. These computational tools have significantly accelerated the drug discovery process, enabling researchers to test multiple derivatives efficiently before progressing to preclinical and clinical trials.

Despite its promising potential, challenges remain in translating Sunitinib-d into clinical practice. One major hurdle is the need for large-scale phase III trials to confirm its efficacy and safety profile across diverse patient populations. Additionally, manufacturing processes must be optimized to ensure consistent quality and scalability, which are critical for widespread adoption.

In conclusion, Sunitinib-d represents a cutting-edge advancement in cancer therapy, leveraging structural modifications to enhance the therapeutic potential of sunitinib. With ongoing research focusing on its pharmacokinetics, combination therapies, and dosing regimens, this compound holds immense promise for improving outcomes in oncology. As clinical trials continue to yield positive results, Sunitinib-d is poised to become a vital tool in the fight against cancer.

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Amadis Chemical Company Limited
(CAS:1126721-82-1)Sunitinib-d
A933254
Purity:99%/99%
Quantity:1mg/5mg
Price ($):288.0/865.0